![molecular formula C19H21N5O3 B5536756 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

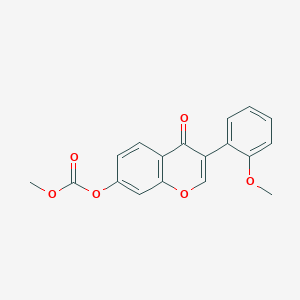

This compound belongs to a class of chemicals known for their complex heterocyclic structures, which play a crucial role in medicinal chemistry due to their diverse biological activities. These activities are often attributed to the presence of oxadiazole and phthalazine rings, which are common in various pharmacological agents.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of core structures like oxadiazoles and phthalazines, followed by subsequent functionalization. For instance, compounds with oxadiazole rings are synthesized by cyclization reactions of hydrazides with carbon disulfide or through the reaction of hydrazides with carboxylic acids or esters in the presence of reagents like thionyl chloride (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and phthalazine is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms and the configuration of the molecule, which is crucial for understanding its reactivity and interaction with biological targets (Ekici et al., 2020).

Chemical Reactions and Properties

Compounds with these heterocycles often undergo nucleophilic substitution reactions, where the oxadiazole or phthalazine moiety can react with various nucleophiles, leading to the formation of new chemical entities. These reactions are pivotal for the diversification of the core structure and the introduction of pharmacophore elements (Gul et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies

Research has explored the synthesis of new derivatives, such as 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, from related compounds. These derivatives have been characterized by spectral data and screened for antimicrobial activities against various bacterial and fungal strains, showing notable antimicrobial activity (A. M. Sridhara et al., 2011). Similarly, another study focused on synthesizing and evaluating the antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which also showed promising antimicrobial properties (A. M. Sridhara et al., 2010).

Pharmacological Evaluation of Derivatives

The computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, was conducted to assess their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies revealed certain compounds exhibiting binding and moderate inhibitory effects in all assays, suggesting potential therapeutic applications (M. Faheem, 2018).

Anticonvulsant and Anti-inflammatory Activities

A study on the chemical oxidation of an anticonvulsant derivative highlighted the oxidation reactions and potential derivatives without cleavage of the oxadiazole moiety, leading to products with potential pharmacological properties (S. Adolphe-Pierre et al., 1998). Furthermore, the synthesis and evaluation of substituted 1,3,4-oxadiazoles for anti-inflammatory activity demonstrated significant potential, indicating the therapeutic relevance of these compounds in anti-inflammatory treatments (L. Nargund et al., 1994).

Propiedades

IUPAC Name |

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-2-23(11-16-21-18(27-22-16)13-7-5-8-13)17(25)12-24-19(26)15-9-4-3-6-14(15)10-20-24/h3-4,6,9-10,13H,2,5,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMMOKQVLODESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NOC(=N1)C2CCC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)